Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F4NO2 It is a derivative of benzoic acid, featuring a trifluoromethyl group, an amino group, and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-fluorobenzoate
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
Methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of functional groups on the benzene ring. The presence of both an amino group and a trifluoromethyl group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
methyl 5-amino-4-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-7(14)6(10)3-5(4)9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
BBXJWANESBVRKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)F)N |
Origin of Product |
United States |
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